Cas no 32004-67-4 (Sulindac sulfide)

Sulindac sulfide is a bioactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, known for its potent inhibitory effects on cyclooxygenase (COX) enzymes. This compound exhibits enhanced anti-inflammatory and antiproliferative properties compared to its parent drug, making it valuable in pharmacological research. Its ability to modulate prostaglandin synthesis contributes to its efficacy in studying inflammatory pathways and cancer cell proliferation. Sulindac sulfide is also utilized in investigating chemopreventive mechanisms due to its role in inducing apoptosis and inhibiting tumor growth. With high purity and stability, it serves as a reliable reference standard in analytical and biochemical applications. Researchers favor it for its well-characterized activity and relevance in mechanistic studies.
Sulindac sulfide structure
Sulindac sulfide structure
Product name:Sulindac sulfide
CAS No:32004-67-4
MF:C20H17FO2S
MW:340.411187887192
CID:53833
PubChem ID:24899543

Sulindac sulfide Chemical and Physical Properties

Names and Identifiers

    • Sulindac sulfide
    • 5-Fluoro-2-methyl-1-(4-methylthiobenzylidene)inden-3-ylacetic acid
    • (Z)-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid
    • 5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic Acid
    • (E/Z)-Sulindac sulfide
    • J-018597
    • {5-Fluoro-2-methyl-1-[4-(methylsulphanyl)benzylidene]-1H-inden-3-yl}acetic acid
    • SULINDACSULFIDE
    • MFCD00869764
    • SFI
    • 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
    • 32004-67-4
    • cis-Sulindac sulfide
    • (Z)-2-(3-(4-(methylthio)benzylidene)-6-fluoro-2-methyl-3H-inden-1-yl)acetic acid
    • SULINDAC IMPURITY C [EP IMPURITY]
    • {6-Fluoro-2-methyl-3-[1-[4-(methyl-lambda*4*-sulfanyl)-phenyl]-meth-(E)-ylidene]-3H-inden-1-yl}-acetic acid
    • (Z)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic acid
    • (1Z)-5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic Acid
    • {6-Fluoro-2-methyl-3-[1-(4-methylsulfanyl-phenyl)-meth-(E)-ylidene]-3H-inden-1-yl}-acetic acid
    • GLXC-20078
    • (Z)-5-fluoro-2-methyl-1-(4-methylthiobenzylidene) inden-3-ylacetic acid
    • NSC-747692
    • Tox21_113636_1
    • SULINDAC IMPURITY C (EP IMPURITY)
    • HY-B1786
    • 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-(4-(methylthio)phenyl)methylene-, (Z)-
    • NSC747692
    • EINECS 250-892-2
    • Z-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid
    • DTXCID0029004
    • cid_5352624
    • 49627-27-2
    • BRD-K76525302-001-01-3
    • ((1Z)-5-fluoro-2-methyl-1-(4-(methylsulfanyl)benzylidene)-1H-inden-3-yl)acetic acid
    • 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-
    • 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-(p-(methylthio)benzylidene)-
    • (Z)-2-{5-Fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid
    • BDBM50110164
    • NCGC00161601-01
    • Sulindac sulfide, >=98% (HPLC), solid
    • Sulindac sulphide
    • SR-01000944868
    • Sulindac impurity 3?Sulindac EP impurity C?
    • 2-(3-(4-(methylthio)benzylidene)-6-fluoro-2-methyl-3H-inden-1-yl)acetic acid
    • AC-20512
    • 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-
    • (Z)-5-Fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic acid
    • CHEBI:95256
    • (Z)-Sulindac sulfide
    • Z-sulindac sulfide
    • UNM-0000306137
    • Sulindac Sulfide - CAS 32004-67-4
    • 1H-INDENE-3-ACETIC ACID, 5-FLUORO-2-METHYL-1-((4-(METHYLTHIO)PHENYL)METHYLENE)-, (1Z)-
    • Q27145288
    • DA-78111
    • CAS-49627-27-2
    • CHEMBL18797
    • NCGC00161601-02
    • SR-01000944868-1
    • EINECS 256-403-9
    • (Z)-5-fluoro-2-methyl-1-(4-methythiobenzylidene)-3-indenylacetic acid
    • C90603
    • Sulindac sulphide, (z)-
    • 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
    • DTXSID0049078
    • (1Z)-5-Fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic Acid
    • 2-[(3z)-6-Fluoranyl-2-Methyl-3-[(4-Methylsulfanylphenyl)methylidene]inden-1-Yl]ethanoic Acid
    • SCHEMBL2586650
    • [6-Fluoro-2-methyl-3-(4-methylsulfanyl-benzylidene)-3H-inden-1-yl]-acetic acid
    • UNII-6UVA8S2DEY
    • 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-, (1Z)-
    • CCG-208108
    • UPCMLD-DP020:001
    • 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-, (Z)-
    • CHEBI:75408
    • 6UVA8S2DEY
    • CS-0013817
    • AKOS015965586
    • (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)-phenyl]methylene]-1H-indene-3-acetic acid
    • 5-Fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenyl acetic acid
    • Tox21_113636
    • Sulindac Sulphane
    • UPCMLD-DP020
    • (Z)-2-{5-Fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid; Sulindac Sulphane; Sulindac Sulfide; Sulindac Related Compound C; Sulindac Impurity C
    • Sulindac sulfide, (Z)-
    • (Z)-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)inden-3-ylacetic acid
    • {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfanyl)benzylidene]-1H-inden-3-yl}acetic acid
    • MDL: MFCD00869764
    • Inchi: 1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)
    • InChI Key: LFWHFZJPXXOYNR-MFOYZWKCSA-N
    • SMILES: CSC1=CC=C(/C=C2\C(C)=C(CC(=O)O)C3=CC(=CC=C\23)F)C=C1

Computed Properties

  • Exact Mass: 340.09300
  • Monoisotopic Mass: 340.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.3
  • Melting Point: 184.0 to 188.0 deg-C
  • Boiling Point: 526.3 °C at 760 mmHg
  • Flash Point: 272.1 °C
  • Refractive Index: 1.653
  • Solubility: DMSO: >22 mg/mL
  • PSA: 62.60000
  • LogP: 5.35000
  • Solubility: Dimethyl sulfoxide

Sulindac sulfide Security Information

Sulindac sulfide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
S0906-25mg
Sulindac sulfide
32004-67-4 98.0%(LC)
25mg
¥1760.0 2022-06-10
LKT Labs
S8147-25 mg
Sulindac Sulfide
32004-67-4 ≥98%
25mg
$168.70 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S160989-25mg
Sulindac sulfide
32004-67-4 98%
25mg
¥1429.90 2023-09-01
eNovation Chemicals LLC
Y1246990-100mg
SULINDAC SULFIDE
32004-67-4 98%
100mg
$690 2024-06-06
eNovation Chemicals LLC
Y1246990-100mg
SULINDAC SULFIDE
32004-67-4 98%
100mg
$690 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-200118-5mg
Sulindac sulfide,
32004-67-4 ≥99%
5mg
¥542.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S160989-100mg
Sulindac sulfide
32004-67-4 98%
100mg
¥3999.90 2023-09-01
Ambeed
A207005-25mg
Sulindac Sulfide
32004-67-4 98%
25mg
$232.0 2024-07-19
abcr
AB349620-100mg
Sulindac sulfide; .
32004-67-4
100mg
€334.70 2024-04-17
eNovation Chemicals LLC
Y1246990-25mg
SULINDAC SULFIDE
32004-67-4 98%
25mg
$265 2025-02-20

Additional information on Sulindac sulfide

Professional Introduction to Sulindac Sulfide (CAS No. 32004-67-4)

Sulindac sulfide, a compound with the chemical identifier CAS No. 32004-67-4, is a derivative of sulindac that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, known for its pharmacological properties, has been extensively studied for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer research. The molecular structure of sulindac sulfide incorporates specific functional groups that contribute to its unique biological activity, making it a subject of interest for researchers exploring novel drug candidates.

The chemical structure of Sulindac sulfide features a sulfone group and a carboxylic acid moiety, which are critical for its interaction with biological targets. These structural elements enable the compound to exhibit potent inhibitory effects on various enzymes and receptors involved in inflammatory pathways. Recent studies have highlighted the compound's ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.

In the context of modern pharmaceutical research, sulindac sulfide has been investigated for its potential role in managing chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's mechanism of action involves not only the inhibition of COX enzymes but also the modulation of other inflammatory pathways, including nuclear factor kappa B (NF-κB) signaling. This multifaceted approach makes sulindac sulfide a promising candidate for developing new therapeutic strategies against inflammation-related disorders.

Moreover, emerging research suggests that sulindac sulfide may have additional benefits beyond its anti-inflammatory properties. Studies have indicated that the compound can exhibit chemopreventive effects by inhibiting the proliferation of cancer cells and inducing apoptosis. These findings have opened up new avenues for exploring sulindac sulfide as a potential chemopreventive agent in various types of cancer, including colorectal cancer. The molecular mechanisms underlying these effects involve interactions with multiple signaling pathways, such as the Wnt/β-catenin pathway and the mitogen-activated protein kinase (MAPK) pathway.

The synthesis of Sulindac sulfide is another area of interest for researchers aiming to optimize its pharmacological properties. The compound can be synthesized through multi-step organic reactions, involving key intermediates such as sulfinyl acetic acid derivatives. Advances in synthetic methodologies have enabled the production of sulindac sulfide with high purity and yield, facilitating further preclinical and clinical studies. These synthetic advancements are crucial for ensuring that sufficient quantities of the compound are available for rigorous testing in various biological models.

Preclinical studies on sulindac sulfide have demonstrated its safety profile and efficacy in animal models of inflammation and cancer. For instance, studies in rodents have shown that treatment with sulindac sulfide reduces inflammation-induced pain and joint damage, suggesting its potential as a therapeutic agent for arthritis. Similarly, preclinical trials have indicated that the compound can inhibit tumor growth and prevent metastasis in various cancer models. These positive findings have laid the groundwork for conducting human clinical trials to evaluate the safety and efficacy of sulindac sulfide in patients with chronic inflammatory diseases and cancer.

The development of novel drug candidates often involves understanding their pharmacokinetic properties to ensure optimal therapeutic outcomes. Sulindac sulfide has been studied for its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research has shown that the compound exhibits moderate bioavailability upon oral administration and undergoes metabolic degradation primarily through phase II conjugation reactions. These findings are essential for determining appropriate dosing regimens and predicting drug-drug interactions in clinical settings.

In conclusion, Sulindac sulfide (CAS No. 32004-67-4) is a multifunctional compound with significant potential in pharmaceutical applications. Its ability to modulate inflammatory pathways and exhibit chemopreventive effects makes it a valuable candidate for developing new treatments against chronic inflammatory diseases and cancer. Ongoing research continues to explore its full therapeutic potential, paving the way for future clinical translations that could benefit patients worldwide.

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